molecular formula C13H18BNO6 B15051259 (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B15051259
M. Wt: 295.10 g/mol
InChI Key: PLVWSJLJTXOVHI-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at the meta position (C3).
  • A methoxycarbonyl (ester) group at the para position (C5).

Properties

Molecular Formula

C13H18BNO6

Molecular Weight

295.10 g/mol

IUPAC Name

[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

InChI

InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17)

InChI Key

PLVWSJLJTXOVHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Deprotection agents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Phenol derivatives: Formed from oxidation of the boronic acid group.

    Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.

    Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that contains a phenyl group with tert-butoxycarbonyl and methoxycarbonyl functional groups. Boronic acids can form reversible covalent bonds with diols, making them valuable in different applications.

Applications

This compound has several applications:

  • Biological Activities Research indicates that boronic acids exhibit various biological activities.
  • Synthesis The synthesis of this compound can be achieved through several methods.
  • Interaction studies Interaction studies involving this compound.

The unique combination of tert-butoxycarbonyl and methoxycarbonyl groups in this compound distinguishes it from similar compounds, providing specific reactivity patterns and applications not found in others.

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
4-Boronobenzenesulfonic AcidContains a sulfonic acid groupStrong acidity enhances solubility
2-Aminophenylboronic AcidAmino group at the ortho positionIncreased reactivity due to proximity effect
3-Methoxyphenylboronic AcidMethoxy group on phenol ringEnhanced electron-donating ability

Comparison with Similar Compounds

Key Properties:

  • Molecular formula: Likely C₁₃H₁₇BNO₅ (estimated based on structural analogs) .
  • Molecular weight : ~264–305 g/mol (varies depending on hydration and substituents) .
  • Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent-Based Comparison

Compound Name Substituents Molecular Formula Key Features Reference
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid Boc-amino (C3), methoxycarbonyl (C5) C₁₃H₁₇BNO₅ Dual functionalization enables orthogonal reactivity in coupling reactions.
3-tert-Butoxycarbonylphenylboronic acid (CAS 220210-56-0) Boc-amino (C3) C₁₁H₁₆BNO₄ Lacks methoxycarbonyl group; simpler structure for selective amine protection.
3-(Methoxycarbonyl)phenylboronic acid (CAS 99769-19-4) Methoxycarbonyl (C3) C₈H₉BO₄ No Boc group; used in ester-directed coupling reactions.
(3-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)phenyl)boronic acid (CAS 1207351-03-8) Boc-amino (C3), trifluoromethyl (C5) C₁₂H₁₅BF₃NO₄ Trifluoromethyl enhances lipophilicity; relevant in fluorinated drug design.
3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (AS133142) Cyano (C3), methoxycarbonyl (C5) C₁₄H₁₇BNO₄ Pinacol ester stabilizes boronic acid; cyano group enables nitrile-based reactions.

Reactivity and Stability

  • Boc Group: Acid-labile, requiring careful handling under acidic conditions. This contrasts with trifluoromethyl (stable under acidic/basic conditions) and cyano (base-sensitive) groups .
  • Methoxycarbonyl vs. Trifluoromethyl : The ester group improves solubility in polar solvents, whereas trifluoromethyl increases hydrophobicity .

Suzuki-Miyaura Cross-Coupling

  • Used in synthesizing N-protected aryl amines for kinase inhibitors and protease inhibitors. Example: Synthesis of intermediates for tetrazole-containing pharmaceuticals .
  • Comparison with Pinacol Esters : Pinacol esters (e.g., AS133142) offer improved stability but require hydrolysis before coupling, adding steps to synthesis .

Biological Activity

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a phenyl group substituted with tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound has garnered attention for its diverse biological activities and applications in drug development, bioconjugation, and catalysis.

  • Molecular Formula : C13H18BNO6
  • Molecular Weight : 295.10 g/mol

The compound's ability to form reversible covalent bonds with diols is particularly significant, facilitating its use in various biochemical applications .

1. Drug Development

This compound serves as a crucial building block in synthesizing boronic acid-based pharmaceuticals. These pharmaceuticals are vital for treating diseases such as cancer and diabetes. The compound's boron atom allows it to interact with biologically relevant molecules, enhancing therapeutic efficacy .

2. Bioconjugation

This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly beneficial in enhancing the efficacy of drug delivery systems in targeted therapies .

3. Catalytic Activity

In organic synthesis, this compound plays a significant role in forming C–C bonds, which are essential for constructing complex organic molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions, a critical method for developing new materials and pharmaceuticals .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
4-Boronobenzenesulfonic AcidContains a sulfonic acid groupStrong acidity enhances solubility
2-Aminophenylboronic AcidAmino group at the ortho positionIncreased reactivity due to proximity effect
3-Methoxyphenylboronic AcidMethoxy group on phenol ringEnhanced electron-donating ability
This compound tert-butoxycarbonyl and methoxycarbonyl groupsSpecific reactivity patterns not found in others

The unique combination of functional groups in this compound provides specific reactivity patterns and applications that distinguish it from other boronic acids .

Study 1: Drug Efficacy

A study demonstrated that derivatives of boronic acids, including this compound, exhibited potent antitumor activity in vitro against various cancer cell lines. The study highlighted the compound's ability to inhibit tumor growth through targeted interactions with specific enzymes involved in cancer progression .

Study 2: Bioconjugation Applications

Research focused on bioconjugation revealed that this compound could effectively link therapeutic agents to targeting moieties, significantly improving the specificity and efficacy of drug delivery systems. The study showcased successful conjugation with antibodies, enhancing their therapeutic potential against specific cancer types .

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